molecular formula C9H5Cl3N2 B11861999 2,4,8-Trichloroquinolin-3-amine

2,4,8-Trichloroquinolin-3-amine

Cat. No.: B11861999
M. Wt: 247.5 g/mol
InChI Key: PSJGRPALTLVJLW-UHFFFAOYSA-N
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Description

2,4,8-Trichloroquinolin-3-amine is a heterocyclic aromatic amine with the molecular formula C9H5Cl3N2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of three chlorine atoms at positions 2, 4, and 8 on the quinoline ring significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-Trichloroquinolin-3-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method is the chlorination of 3-aminoquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4,8-Trichloroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Nitroquinoline derivatives.

    Reduction: Aminoquinoline derivatives.

Mechanism of Action

The mechanism of action of 2,4,8-Trichloroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways . For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,8-Trichloroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and material science .

Properties

Molecular Formula

C9H5Cl3N2

Molecular Weight

247.5 g/mol

IUPAC Name

2,4,8-trichloroquinolin-3-amine

InChI

InChI=1S/C9H5Cl3N2/c10-5-3-1-2-4-6(11)7(13)9(12)14-8(4)5/h1-3H,13H2

InChI Key

PSJGRPALTLVJLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C(=C2Cl)N)Cl

Origin of Product

United States

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